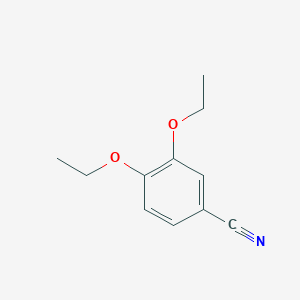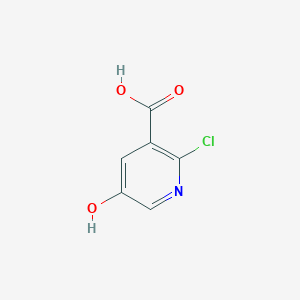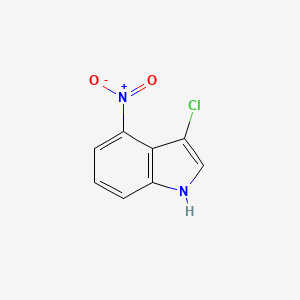
3-Chloro-4-nitro-1H-indole
Vue d'ensemble
Description
3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris le 3-chloro-4-nitro-1H-indole, ont été trouvés pour posséder des propriétés antivirales . Par exemple, les dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylates substitués ont été rapportés comme agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés de l'indole sont connus pour présenter des activités anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .
Applications anticancéreuses
Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer . Ils ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Dans un effort continu pour découvrir de nouveaux agents antitumoraux, les dérivés de l'indole ont été utilisés comme composés de tête .
Propriétés anti-VIH
Les dérivés de l'indole ont été trouvés pour posséder des propriétés anti-VIH . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement du VIH .
Propriétés antioxydantes
Les dérivés de l'indole sont connus pour présenter des propriétés antioxydantes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antioxydants .
Activité antimicrobienne
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antimicrobiennes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens .
Propriétés antituberculeuses
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antituberculeuses . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de la tuberculose .
Applications antidiabétiques
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antidiabétiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement du diabète .
Safety and Hazards
Orientations Futures
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
Propriétés
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208511-07-3 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


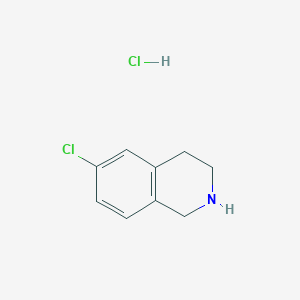
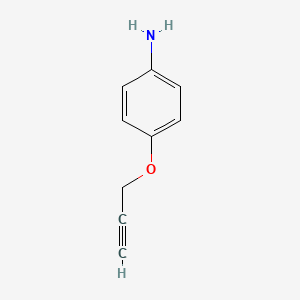
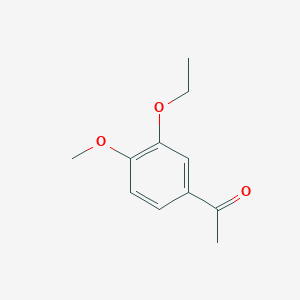
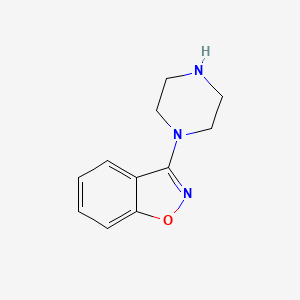
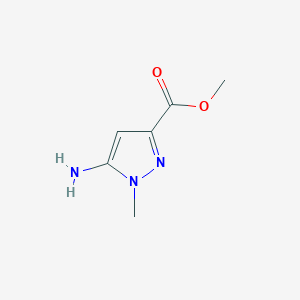
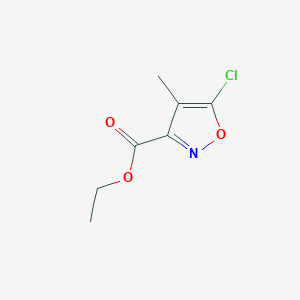
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
